1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one is a chemical compound derived from the naphthoquinone family. This compound is characterized by its unique structure, which includes a naphthalene core substituted with hydroxyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one typically involves the oxidation of naphthalene derivatives. One common method includes the oxidation of 5,8-dihydroxy-3-methyl-1,4-dihydronaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
1,4-Naphthoquinone: Shares a similar naphthalene core but lacks the hydroxyl and methyl substitutions.
Juglone (5-Hydroxy-1,4-naphthoquinone): Contains a hydroxyl group at the 5-position but differs in its substitution pattern.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Similar structure with a hydroxyl group at the 2-position
Uniqueness: 1-(5,8-Dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61346-00-7 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(5,8-dihydroxy-3-methyl-1,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-7-5-10-11(6-9(7)8(2)14)13(16)4-3-12(10)15/h3-4,15-16H,5-6H2,1-2H3 |
InChI Key |
JDJWPGQJQYYEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(C=CC(=C2C1)O)O)C(=O)C |
Origin of Product |
United States |
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